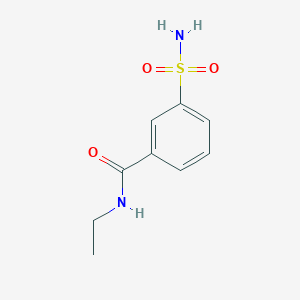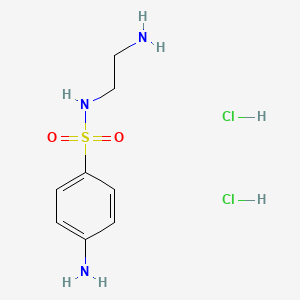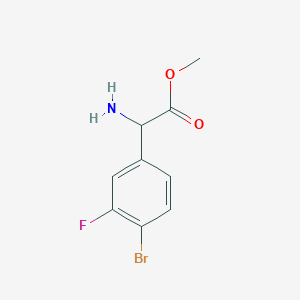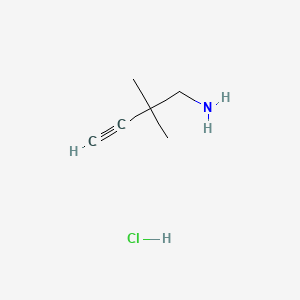
2,2-Dimethylbut-3-yn-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is typically found as a white crystalline powder and is soluble in water and alcohols. This compound is known for its stability under normal conditions and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-dimethylbut-3-yn-1-amine hydrochloride involves the reaction of 4-methylpent-2-yn-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained through crystallization .
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylbut-3-yn-1-amine hydrochloride often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2,2-Dimethylbut-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutan-1-amine hydrochloride
- 2,2-Dimethylbut-3-yn-1-amine
- 2,2-Dimethylbut-3-yn-1-amine sulfate
Uniqueness
2,2-Dimethylbut-3-yn-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
2,2-dimethylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(2,3)5-7;/h1H,5,7H2,2-3H3;1H |
InChI Key |
ZGCNDPQVQIYUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


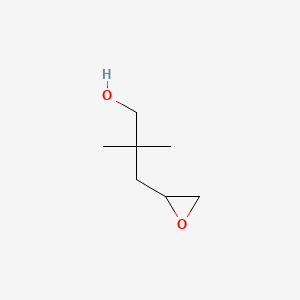

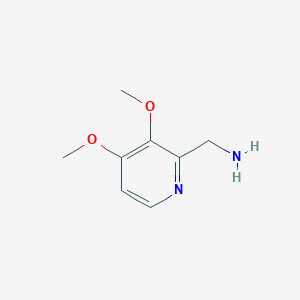
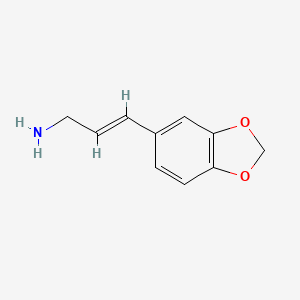

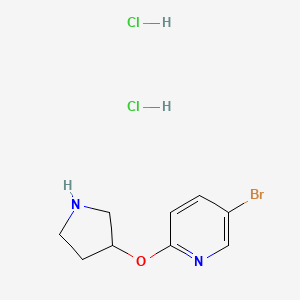
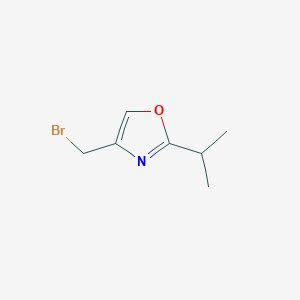

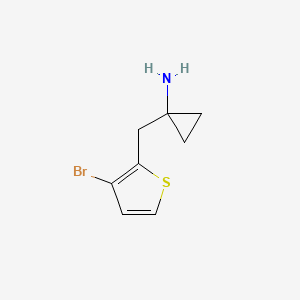

![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
